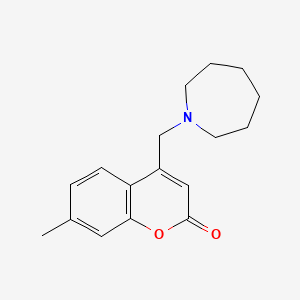
4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were screening for compounds that could promote the survival of neural stem cells.
Applications De Recherche Scientifique
Novel Synthesis Methods
A novel class of heteroaryl anionic synthons, including compounds structurally related to 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, has been reported. These compounds were synthesized through a one-pot synthesis approach, yielding heteroaryl conjugates with potential utility in diverse chemical reactions. This synthesis pathway showcases the compound's role in facilitating the development of novel anionic scaffolds, which are crucial in synthetic chemistry for the creation of new molecules with potential applications in drug discovery and material science (Carmel Y. S., Begum N., L. P. N., & Suresh H., 2018).
Luminescent Materials
Compounds structurally related to this compound have been used in the synthesis of luminescent materials. For example, chroman derivatives have been synthesized and utilized in creating highly stable, fluorescent borondifluoride complexes. These complexes exhibit significant potential in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs) and other electronic and photonic devices (Singh R., Yadav M., Gupta R., Pandey R., & Pandey D. S., 2013).
Antimicrobial Activity
The antimicrobial properties of chromen-2-one derivatives, akin to this compound, have been explored, with some compounds showing promise against various bacterial strains. The synthesis of new chromene-3-carboxylates and their evaluation against bacterial and fungal strains highlight the potential use of these compounds in developing new antimicrobial agents. This indicates the broader applicability of this compound derivatives in addressing microbial resistance (Reddy M., Rao Y. J., & Krupadanam G., 2015).
Electroluminescent Properties
Research into the electroluminescent properties of coumarin derivatives, which share a core structural similarity with this compound, has shown their utility in the fabrication of OLED devices. These compounds have been synthesized and tested as emitting layers in non-doped OLEDs, demonstrating their potential in improving the efficiency and color purity of OLED displays and lighting applications (Jung H., Lee H., Kang S., Shin D., Kay K., & Park J., 2017).
Mécanisme D'action
Target of Action
Similar compounds such as bazedoxifene and 1-Azepan-1-Yl-2-Phenyl-2 have been found to interact with selective estrogen receptor modulators (SERMs) and 3-hydroxyacyl-CoA dehydrogenase type-2 respectively . These targets play crucial roles in various biological processes, including the regulation of gene expression and metabolic pathways.
Mode of Action
For instance, Bazedoxifene acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may influence pathways related to estrogen receptor modulation and fatty acid metabolism .
Pharmacokinetics
The predicted data from chemspider suggests that this compound has a log kow (kowwin v167 estimate) of 311 , indicating its lipophilicity and potential for bioavailability.
Result of Action
Based on the actions of similar compounds, it can be inferred that this compound may have potential effects on bone resorption and biochemical markers of bone turnover .
Propriétés
IUPAC Name |
4-(azepan-1-ylmethyl)-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-6-7-15-14(11-17(19)20-16(15)10-13)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHDJNYJZPAOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

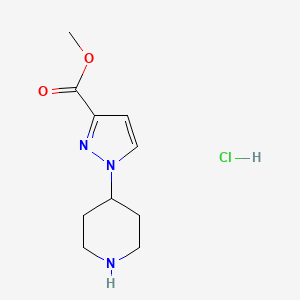
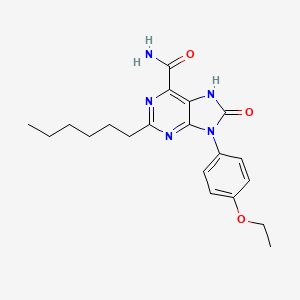


![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2799236.png)
![2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2799237.png)
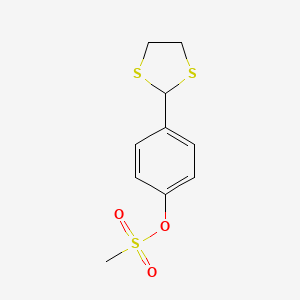
![5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2799241.png)
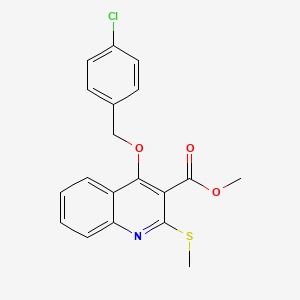
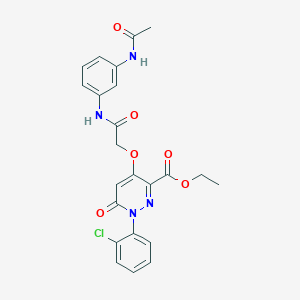
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)
